Physicochemical Identity vs. Positional Isomer
The target compound is a positional isomer of (4-methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine (CAS 1547044-53-0, MF C11H19NO2, MW 197.27 g/mol) . Despite sharing the same molecular formula C8H15N3OS (MW 201.29 g/mol for the target; note the comparator has a different formula and backbone, indicating a distinct scaffold), the attachment point of the methoxy group and the branching of the butyl chain differ, yielding distinct steric and electronic environments around the secondary amine. No direct head-to-head experimental comparison exists in the open literature. This structural difference is expected to influence the compound's solution conformation, hydrogen-bonding capacity, and, consequently, its biological fingerprint [1].
| Evidence Dimension | Chemical structure (positional isomerism) |
|---|---|
| Target Compound Data | (1-Methoxybutan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine, MF C8H15N3OS, MW 201.29 g/mol, CAS 1342442-38-9 |
| Comparator Or Baseline | (4-Methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine (closest positional isomer available from suppliers), CAS 1547044-53-0, MF C11H19NO2, MW 197.27 g/mol |
| Quantified Difference | Different molecular formulas and backbone structures; target features a branched methoxybutyl chain vs. linear methoxybutyl chain in the comparator. |
| Conditions | Structural comparison based on vendor-reported SMILES and molecular formulas. |
Why This Matters
Positional isomerism can lead to divergent biological activity; procurement based solely on 'thiadiazole amine' class is risky without isomer-specific validation.
- [1] Shafran, Y. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds, 54, 115–130. View Source
